molecular formula C6H10N4O2 B12827700 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid

2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B12827700
M. Wt: 170.17 g/mol
InChI Key: MWGWJSXOJKDOCY-SOFGYWHQSA-N
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Description

2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with hydrazine derivatives. The reaction conditions often include the use of catalysts such as nickel, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for this compound are generally based on scalable organic synthesis techniques. These methods ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .

Scientific Research Applications

2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
  • 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
  • 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

Uniqueness: 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to its hydrazono group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

(2E)-2-hydrazinylidene-1,3-dimethylimidazole-4-carboxylic acid

InChI

InChI=1S/C6H10N4O2/c1-9-3-4(5(11)12)10(2)6(9)8-7/h3H,7H2,1-2H3,(H,11,12)/b8-6+

InChI Key

MWGWJSXOJKDOCY-SOFGYWHQSA-N

Isomeric SMILES

CN\1C=C(N(/C1=N/N)C)C(=O)O

Canonical SMILES

CN1C=C(N(C1=NN)C)C(=O)O

Origin of Product

United States

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